molecular formula C18H12ClN3OS2 B2905351 (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide CAS No. 1321961-74-3

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide

Cat. No.: B2905351
CAS No.: 1321961-74-3
M. Wt: 385.88
InChI Key: UGGUXCVNKCRSFO-LCYFTJDESA-N
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Description

The compound “(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide” belongs to a class of thiazole-acrylamide derivatives characterized by a thiazole core substituted with a 2-chlorobenzyl group and an acrylamide moiety bearing cyano and thiophen-2-yl substituents. These analogs are frequently explored in medicinal chemistry (e.g., anticancer and antifungal agents) and materials science (e.g., organic photovoltaics) due to their tunable electronic and bioactive properties .

Properties

IUPAC Name

(Z)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS2/c19-16-6-2-1-4-12(16)8-15-11-21-18(25-15)22-17(23)13(10-20)9-14-5-3-7-24-14/h1-7,9,11H,8H2,(H,21,22,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGUXCVNKCRSFO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CS3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=CS3)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzylamine with a suitable thioamide under acidic conditions.

    Acrylamide Formation: The thiazole derivative is then reacted with acryloyl chloride in the presence of a base to form the acrylamide moiety.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Thiophene Ring Addition: Finally, the thiophene ring is added through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride (NaH), alkyl halides, and various catalysts (e.g., palladium) are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced cyano derivatives.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Studies focus on its efficacy in treating various diseases, its mechanism of action, and its pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Acrylamide Moieties

Thiazole-acrylamide hybrids are widely studied for their diverse applications. Key structural analogs include:

Compound Name Key Features Synthesis Method Applications/Properties References
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) Thiazolidinone core, nitro-furan substituent, thioxoacetamide group Condensation of hydrazinecarbothioamide with phenacyl bromide Antimicrobial activity (elemental analysis: C, H, N, S confirmed)
2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l) Thiazole-acrylamide hybrid with chromenone substituent Knoevenagel condensation Antifungal (MIC values 3× better than fluconazole against A. niger)
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides Thiazole core with benzyl and furamide substituents Acylation of 2-amino-5-arylmethylthiazole Anticancer activity (specific IC₅₀ values not provided)

Key Observations :

  • The presence of electron-withdrawing groups (e.g., cyano, thioxo) enhances bioactivity by modulating electron density .
  • Substitution at the thiazole 5-position (e.g., 2-chlorobenzyl) influences steric and electronic interactions, affecting binding to biological targets .

Key Observations :

  • Extended conjugation via thiophene and quinoxaline units improves charge transfer efficiency .
  • Cyanoacrylic acid acts as an electron acceptor, anchoring the molecule to substrates in solar cells .
Bioactive Analogues with Antifungal and Anticancer Properties

Acrylamide derivatives with heterocyclic substituents exhibit potent bioactivity:

Compound Name Key Features Bioactivity Mechanism/Notes References
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) Chromenone-cyanoacrylamide hybrid Antifungal (MIC = 8–10 mm inhibition zone vs. C. albicans) Synergistic effect from methoxy-phenoxy group enhances membrane penetration
N-(5-(3-(1-((Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives Thiazole-acrylamide hybrid with pyridine core CDK7 inhibition (anticancer) Patent-pending for cancer therapy

Key Observations :

  • Antifungal activity correlates with the presence of polar groups (e.g., hydroxy, methoxy) that disrupt microbial cell walls .
  • Thiazole-acrylamide hybrids inhibit kinase pathways (e.g., CDK7), making them promising anticancer candidates .

Biological Activity

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Thiazole ring
  • Cyano group
  • Thiophene moiety

Its molecular formula is C19H14ClN3O2S, with a molecular weight of approximately 383.85 g/mol. These structural features are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The thiazole and cyano groups may bind to active sites on enzymes, disrupting their normal function.
  • DNA Interaction : Similar compounds have shown nuclease activity against plasmid DNA, suggesting potential applications in gene therapy or as chemotherapeutic agents .
  • Receptor Modulation : The compound may interact with specific receptors, influencing various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have demonstrated:

  • Cytotoxic Effects : The compound has shown effectiveness against human cancer cell lines such as HCT116 and MDA-MB-231, indicating potential as a chemotherapeutic agent .

Herbicidal Properties

The compound has also been investigated for its herbicidal activity:

  • Inhibition of Photosystem II : Compounds with similar structures have been reported to inhibit photosystem II electron transport in plants, suggesting that this compound may serve as an effective herbicide.

Case Studies and Research Findings

  • Nuclease Activity : A series of thiazole-based derivatives were synthesized and tested for their ability to degrade plasmid DNA. Compounds similar to this compound exhibited enhanced nuclease activity upon irradiation, indicating potential applications in DNA manipulation .
  • Cytotoxicity Testing : In vitro studies assessed the cytotoxic effects of the compound against various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values suggesting promising therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamideBenzo[d]thiazole ringAntimicrobial, anticancer
2-cyanoacrylamidesVarious substituentsHerbicidal activity
5-methylfuran derivativesFuran ringPotential anti-inflammatory

These comparisons highlight the unique properties of this compound, particularly its dual role as both an herbicide and a therapeutic agent.

Q & A

Q. Q: What are the key steps and methodological considerations for synthesizing (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide?

A: Synthesis typically involves multi-step reactions, including thiazole ring formation, benzylation, and acrylamide coupling. Critical parameters include:

  • Reaction conditions : Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and reaction time optimization to minimize side products .
  • Monitoring : Thin-layer chromatography (TLC, silica gel GF254) or high-performance liquid chromatography (HPLC, C18 column, acetonitrile/water gradient) for intermediate verification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Structural Elucidation

Q. Q: Which analytical techniques are recommended for confirming the stereochemistry and functional groups of this compound?

A:

  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to resolve the (Z)-configuration via coupling constants (e.g., vinyl protons at δ 6.8–7.5 ppm with J ≈ 12 Hz) .
  • X-ray Crystallography : Use SHELXL for refinement to confirm spatial arrangement and hydrogen bonding (e.g., thiophene-thiazole π-stacking interactions) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (theoretical m/z: 383.85) .

Basic Biological Activity Profiling

Q. Q: How can researchers preliminarily assess the compound's herbicidal or anticancer potential?

A:

  • Herbicidal assays : Chlorophyll fluorescence inhibition in Arabidopsis thaliana to measure photosystem II disruption (IC50 calculation via Hill slope analysis) .
  • Anticancer screening : MTT assay against HeLa or MCF-7 cells, with dose-response curves (e.g., 1–100 μM, 48-hour exposure) .
  • Enzyme inhibition : Kinase profiling (e.g., CDK7 inhibition in ) using ADP-Glo™ assays .

Advanced Mechanistic Studies

Q. Q: What methodologies are suitable for resolving contradictions in proposed mechanisms of action (e.g., photosystem II vs. kinase inhibition)?

A:

  • Comparative binding studies : Molecular docking (AutoDock Vina) against both D1 protein (PDB: 3WU2) and CDK7 (PDB: 5L2S) to prioritize high-affinity targets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for target validation .
  • Metabolomic profiling : LC-MS-based untargeted metabolomics in treated cells to identify pathway perturbations (e.g., ROS accumulation vs. cell cycle arrest) .

Computational Modeling for Structure-Activity Relationships

Q. Q: How can density functional theory (DFT) optimize the compound's electronic properties for enhanced bioactivity?

A:

  • Geometry optimization : B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap) and charge distribution on the cyano/thiophene groups .
  • Solvent effects : PCM models (e.g., water) to simulate polarization effects on reactivity .
  • Docking refinement : MM-GBSA free energy calculations to rank binding poses .

Advanced Synthetic Challenges

Q. Q: How can researchers address low yields in the final acrylamide coupling step?

A:

  • Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling or EDCI/HOBt for amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >80% yield .
  • In situ FTIR monitoring : Track carbonyl (1670–1700 cm⁻¹) and nitrile (2200–2250 cm⁻¹) peaks to optimize reaction progression .

Data Contradiction Analysis

Q. Q: How to reconcile discrepancies in bioactivity data across studies (e.g., varying IC50 values)?

A:

  • Assay standardization : Normalize protocols (e.g., cell density, serum concentration) and use reference compounds (e.g., atrazine for herbicidal activity) .
  • Meta-analysis : Apply hierarchical clustering to published datasets (e.g., ChEMBL) to identify outlier conditions .
  • Proteomic validation : Western blotting for target protein expression (e.g., D1 protein vs. CDK7) in tested cell lines .

Stability and Storage

Q. Q: What are the optimal storage conditions to prevent degradation of this compound?

A:

  • Thermal stability : TGA/DSC analysis (N2 atmosphere) to determine decomposition onset (>150°C) .
  • Light sensitivity : UV-vis spectroscopy (λmax ≈ 280 nm) to monitor photodegradation; store in amber vials at –20°C .
  • Hygroscopicity : Karl Fischer titration to assess moisture uptake; use desiccants (silica gel) in sealed containers .

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